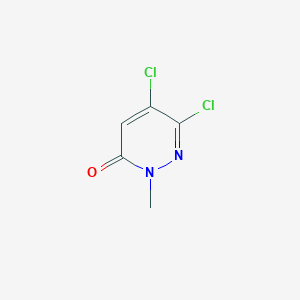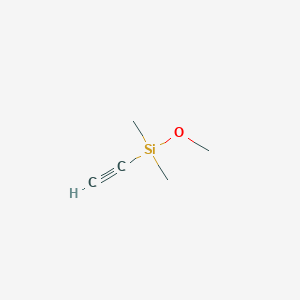
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
Overview
Description
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is an organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structural properties and versatile applications. This compound is characterized by the presence of a dicyclohexylphosphino group attached to a phenyl-substituted pyrrole ring, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole typically involves the reaction of 2-bromophenyl-1H-pyrrole with dicyclohexylphosphine. The process begins with the preparation of 2-bromophenyl-1H-pyrrole, which is achieved by reacting 2-bromoacetophenone with phenylhydrazine in the presence of phosphoric acid and polyphosphoric acid . The resulting 2-bromophenyl-1H-pyrrole is then treated with dicyclohexylphosphine in an anhydrous solvent such as tetrahydrofuran (THF) under inert conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the dicyclohexylphosphino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, base reagents like cesium carbonate, and solvents such as THF and dichloromethane. Reaction conditions typically involve inert atmospheres and controlled temperatures to prevent degradation of the compound .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. In cross-coupling reactions, the products are often biaryl compounds or amines, which are valuable intermediates in pharmaceutical and material science applications .
Scientific Research Applications
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole primarily involves its role as a ligand in catalytic processes. The dicyclohexylphosphino group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. These complexes enhance the reactivity of the metal center, allowing for efficient catalysis of reactions such as cross-coupling and hydrogenation . The molecular targets and pathways involved include the activation of palladium or other transition metal catalysts, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl:
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl:
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl:
Uniqueness
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is unique due to its specific structural configuration, which provides distinct steric and electronic properties. This uniqueness allows it to form highly stable complexes with transition metals, enhancing its effectiveness as a ligand in various catalytic processes. Its versatility and efficiency in promoting chemical reactions make it a valuable compound in both academic research and industrial applications.
Properties
IUPAC Name |
dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFZOTGUPNHVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478367 | |
| Record name | 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672937-60-9 | |
| Record name | 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)













